molecular formula C4H11NS B13512506 Ethanethiol, 2-(ethylamino)- CAS No. 5977-97-9

Ethanethiol, 2-(ethylamino)-

Cat. No.: B13512506
CAS No.: 5977-97-9
M. Wt: 105.20 g/mol
InChI Key: KMTRYVQPHVFAFJ-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(ethylamino)-: is an organic compound with the molecular formula C4H11NS. It is a thiol, which means it contains a sulfur-hydrogen (SH) group. Thiols are known for their strong and often unpleasant odors. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction of Ethylamine with Ethylene Sulfide: Ethylamine reacts with ethylene sulfide under controlled conditions to produce ethanethiol, 2-(ethylamino)-.

    Reaction of Ethylamine with 2-Chloroethanethiol: Ethylamine can also react with 2-chloroethanethiol to form ethanethiol, 2-(ethylamino)-.

Industrial Production Methods: Industrial production methods for ethanethiol, 2-(ethylamino)- typically involve the large-scale application of the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethanethiol, 2-(ethylamino)- can undergo oxidation reactions to form disulfides or sulfonic acids.

    Reduction: It can be reduced to form simpler thiols or amines.

    Substitution: The compound can participate in substitution reactions where the ethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, ferric oxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Disulfides: Formed during oxidation.

    Sulfonic Acids: Formed during strong oxidation.

    Amines and Thiols: Formed during reduction and substitution reactions.

Scientific Research Applications

Chemistry:

    Ligand in Coordination Chemistry: Used as a ligand to form complexes with metals.

    Reagent in Organic Synthesis: Utilized in the synthesis of various organic compounds.

Biology:

    Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with thiol groups.

Medicine:

    Drug Development: Investigated for potential use in developing drugs that target specific enzymes or pathways.

Industry:

    Corrosion Inhibitors: Used in formulations to prevent corrosion in metal surfaces.

    Fluorescent Probes: Employed in the synthesis of fluorescent probes for biochemical assays.

Mechanism of Action

Molecular Targets and Pathways: Ethanethiol, 2-(ethylamino)- exerts its effects primarily through its thiol group, which can interact with various biological molecules. It can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter signaling pathways.

Comparison with Similar Compounds

    Ethanethiol, 2-(dimethylamino)-: Similar structure but with two methyl groups instead of an ethyl group.

    Ethanethiol, 2-(diethylamino)-: Contains two ethyl groups on the amino nitrogen.

    Cysteamine: A simpler thiol with an amino group.

Uniqueness: Ethanethiol, 2-(ethylamino)- is unique due to its specific combination of an ethylamino group and a thiol group, which gives it distinct reactivity and applications compared to other similar compounds.

Properties

CAS No.

5977-97-9

Molecular Formula

C4H11NS

Molecular Weight

105.20 g/mol

IUPAC Name

2-(ethylamino)ethanethiol

InChI

InChI=1S/C4H11NS/c1-2-5-3-4-6/h5-6H,2-4H2,1H3

InChI Key

KMTRYVQPHVFAFJ-UHFFFAOYSA-N

Canonical SMILES

CCNCCS

Origin of Product

United States

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